Regiochemical Identity: Vicinal 1,2,3-Substitution Pattern Versus Alternative C₈H₈BrNO₂ Isomers
1-Bromo-3-ethyl-2-nitrobenzene is the only C₈H₈BrNO₂ isomer in which the bromine atom at position 1 is ortho to both the nitro group (position 2) and the ethyl group (position 3), producing a vicinal trisubstitution pattern. In contrast, 2-bromo-1-ethyl-4-nitrobenzene (CAS 52121-34-3) places the nitro group para to bromine, while 4-bromo-1-ethyl-2-nitrobenzene (CAS 10342-66-2) positions the nitro ortho to bromine but with ethyl para. 1-(2-Bromoethyl)-2-nitrobenzene (CAS 16793-89-8) differs fundamentally by locating bromine on the ethyl side chain rather than the aromatic ring, which alters the leaving-group character from aryl bromide to alkyl bromide . This ortho-ortho-ortho vicinal arrangement creates steric compression between adjacent substituents that affects both the conformational preference of the nitro group and the accessibility of the C–Br bond for oxidative addition in cross-coupling catalysis [1].
| Evidence Dimension | Substitution pattern (IUPAC numbering: Br position / NO₂ position / Et position) |
|---|---|
| Target Compound Data | 1-Br / 2-NO₂ / 3-Et (all three substituents mutually ortho or meta; Br ortho to both NO₂ and Et) |
| Comparator Or Baseline | Comparator 1: 2-Br / 1-Et / 4-NO₂ (Br ortho to Et, para to NO₂); Comparator 2: 4-Br / 1-Et / 2-NO₂ (Br para to Et, ortho to NO₂); Comparator 3: Br on ethyl side chain (alkyl bromide, not aryl bromide) |
| Quantified Difference | Qualitative but structurally definitive: target is the only isomer with Br flanked ortho by both NO₂ and Et; Comparator 1 has Br para to NO₂; Comparator 3 lacks aryl-Br entirely |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES notation; verified via ChemSpider entries |
Why This Matters
The aryl bromide in 1-bromo-3-ethyl-2-nitrobenzene undergoes oxidative addition with palladium catalysts at a rate influenced by ortho steric effects, which differ from the para-bromo isomer; procurement of the wrong isomer will lead to different cross-coupling kinetics and potentially different product distributions.
- [1] LibreTexts Chemistry. 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/16%3A_Electrophilic_Aromatic_Substitution/16.04%3A_Halogenation_of_Alkyl_Benzenes View Source
